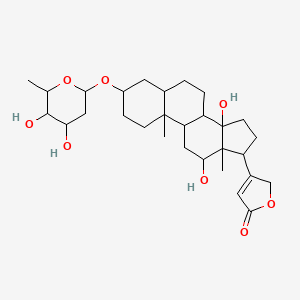![molecular formula C10H18N3O13P3 B13385360 [[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13385360.png)
[[5-(4-Amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyldeoxycytidine triphosphate is a modified nucleotide that plays a significant role in various biochemical and molecular biology applications. It is a derivative of deoxycytidine triphosphate, where a methyl group is added to the 5th carbon of the cytosine ring. This modification is crucial for studying DNA methylation and epigenetic regulation, as it mimics the natural methylation process that occurs in living organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyldeoxycytidine triphosphate typically involves the methylation of deoxycytidine triphosphate. One common method starts with deoxycytidine monophosphate, which is methylated using formaldehyde and a methylating agent. The resulting 5-methyldeoxycytidine monophosphate is then converted to its triphosphate form through phosphorylation reactions .
Industrial Production Methods
Industrial production of 5-methyldeoxycytidine triphosphate often involves large-scale chemical synthesis using automated synthesizers. These machines can efficiently carry out the multi-step synthesis process, ensuring high purity and yield of the final product. The use of protective groups and specific reaction conditions helps in achieving the desired product with minimal side reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyldeoxycytidine triphosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyldeoxycytidine triphosphate.
Substitution: The methyl group can be substituted with other functional groups, such as ethyl, bromo, or iodo groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Halogenation reactions often use reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hydroxymethyldeoxycytidine triphosphate.
Substitution: 5-Ethyldeoxycytidine triphosphate, 5-Bromodeoxycytidine triphosphate, and 5-Iododeoxycytidine triphosphate.
Aplicaciones Científicas De Investigación
5-Methyldeoxycytidine triphosphate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of modified DNA for studying chemical properties and reactions.
Mecanismo De Acción
5-Methyldeoxycytidine triphosphate exerts its effects by incorporating into DNA during replication or repair processes. The methyl group at the 5th carbon of the cytosine ring mimics natural DNA methylation, influencing gene expression and epigenetic regulation. This incorporation can lead to gene silencing or activation, depending on the context and location within the genome .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Hydroxymethyldeoxycytidine triphosphate
- 5-Ethyldeoxycytidine triphosphate
- 5-Bromodeoxycytidine triphosphate
- 5-Iododeoxycytidine triphosphate
Uniqueness
5-Methyldeoxycytidine triphosphate is unique due to its specific role in mimicking natural DNA methylation. While other similar compounds can undergo similar reactions, the presence of the methyl group at the 5th carbon makes it particularly valuable for studying epigenetic modifications and their effects on gene expression .
Propiedades
Fórmula molecular |
C10H18N3O13P3 |
|---|---|
Peso molecular |
481.18 g/mol |
Nombre IUPAC |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18) |
Clave InChI |
NGYHUCPPLJOZIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4H-1-Benzopyran-4-one, 3-[[6-deoxy-2,4-bis-O-[(2Z)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]-alpha-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B13385298.png)
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan pentafluorophenyl ester](/img/structure/B13385301.png)
![[6-(Furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 2-methylbut-2-enoate](/img/structure/B13385320.png)
![Sodium;7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385323.png)
![(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide](/img/structure/B13385325.png)

![but-2-enedioic acid;6-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]heptanamide](/img/structure/B13385332.png)
![2-[2-[2-(2-dodecanoyloxyethoxy)ethoxy]ethoxy]ethyl Dodecanoate](/img/structure/B13385336.png)
![1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13385340.png)

![3-Ethoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid;3-methoxyimino-2-[[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]methyl]butanoic acid](/img/structure/B13385350.png)
![tert-butyl N-[(E)-[amino-(3-chloro-4-fluorophenyl)methylidene]amino]carbamate](/img/structure/B13385362.png)
